Acetic acid;yttrium

Y₂O₃ thin-film insulator sol–gel processing leakage current density

Yttrium acetate, most commonly supplied as the tetrahydrate Y(CH₃COO)₃·4H₂O, is a water-soluble yttrium carboxylate salt that functions as a critical precursor in sol–gel, chemical solution deposition, and thermal decomposition routes to Y₂O₃-based functional materials. It belongs to the broader class of yttrium inorganic and organometallic precursors alongside yttrium nitrate, yttrium chloride, yttrium trifluoroacetate, yttrium acetylacetonate, and yttrium oxalate.

Molecular Formula C2H4O2Y
Molecular Weight 148.96 g/mol
Cat. No. B8181720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;yttrium
Molecular FormulaC2H4O2Y
Molecular Weight148.96 g/mol
Structural Identifiers
SMILESCC(=O)O.[Y]
InChIInChI=1S/C2H4O2.Y/c1-2(3)4;/h1H3,(H,3,4);
InChIKeyDUSUCKWNBGMKRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yttrium Acetate (Acetic Acid;Yttrium) for Scientific Procurement: Precursor Class, Key Comparators, and Differentiated Value


Yttrium acetate, most commonly supplied as the tetrahydrate Y(CH₃COO)₃·4H₂O, is a water-soluble yttrium carboxylate salt that functions as a critical precursor in sol–gel, chemical solution deposition, and thermal decomposition routes to Y₂O₃-based functional materials [1]. It belongs to the broader class of yttrium inorganic and organometallic precursors alongside yttrium nitrate, yttrium chloride, yttrium trifluoroacetate, yttrium acetylacetonate, and yttrium oxalate. Unlike halide or nitrate salts, the acetate anion decomposes cleanly to volatile by-products (CO₂, H₂O, acetic acid) without introducing corrosive halogens, nitrogen oxides, or refractory carbon residues, making it the precursor of choice where film purity, morphology control, and process safety are paramount .

Why Yttrium Acetate Cannot Be Generically Substituted: Evidence-Based Differentiation from Nitrate, Chloride, Trifluoroacetate, and Oxalate Precursors


Yttrium precursors are not interchangeable—differences in anion chemistry directly govern decomposition pathway, film morphology, defect density, and process compatibility. Substituting yttrium acetate with yttrium nitrate in sol–gel Y₂O₃ film fabrication produces rough, nanoripple-embedded surfaces with elevated leakage current, whereas acetate yields flat, uniform films with Jg = 10⁻⁸ A/cm² at 1 MV/cm [1]. Replacing acetate with yttrium trifluoroacetate in YBCO coated-conductor processing necessitates a fourfold-longer pyrolysis cycle and releases corrosive HF gas [2]. Using yttrium oxalate instead of acetate as a Y₂O₃ powder precursor collapses BET surface area from 55 m²/g to merely 12 m²/g, fundamentally altering catalytic and sintering behavior [3]. Even among highly soluble salts, yttrium chloride's deliquescence (~751 g/L at 20 °C) introduces uncontrolled hydration and chloride contamination risks absent from the moderately soluble acetate (~100 g/L at 20 °C) . These quantitative divergences demonstrate that precursor selection is not a commodity decision—it is a deterministic step that governs product quality, process cycle time, and final material performance.

Product-Specific Quantitative Evidence Guide: Yttrium Acetate vs. Closest In-Class Precursors


Sol–Gel Y₂O₃ Film Morphology and Leakage Current Density: Acetate vs. Nitrate Head-to-Head

In a direct four-precursor comparison under identical sol–gel and UV/ozone annealing conditions, yttrium acetate hydrate produced Y₂O₃ films with uniform, flat surface morphology, whereas yttrium nitrate tetrahydrate yielded films with a rough, nanoripple-embedded surface due to uncontrolled gelation [1]. XPS O1s analysis revealed that acetate-UV films exhibited lattice oxygen (OL) proportion of 84% with oxygen vacancies (OV) at 11% and minimal unwanted by-products (O=C–O at 1%), while nitrate-UV films, despite a slightly higher OL of 86% and lower OV of 7%, contained higher levels of hydroxyl and carbonate contaminants that degraded electrical performance [1]. The acetate-UV capacitors achieved the lowest leakage current density of Jg = 10⁻⁸ A/cm² at 1 MV/cm and a stable dielectric constant of 12.28 at 20 Hz (decreasing modestly to 10.5 at 100 kHz), whereas all other precursor–annealing combinations exhibited higher leakage and pronounced dielectric dispersion [1].

Y₂O₃ thin-film insulator sol–gel processing leakage current density flexible electronics

Y₂O₃ Powder BET Surface Area: Acetate Achieves 55 m²/g at 700 °C vs. Oxalate at Only 12 m²/g

A systematic study of Y₂O₃ powders generated from three inorganic precursors—yttrium acetate tetrahydrate, yttrium nitrate pentahydrate, and yttrium oxalate octahydrate—at controlled calcination temperatures revealed large precursor-dependent differences in texture properties [1]. Y₂O₃ from acetate calcined at 700 °C yielded a BET surface area of 55 m²/g with a wide mesopore distribution, comparable to nitrate-derived Y₂O₃ at 500 °C (58 m²/g). In stark contrast, Y₂O₃ from oxalate at 700 °C gave only 12 m²/g—a 4.6-fold reduction in surface area—with a fundamentally different pore structure [1]. When nitrate-derived Y₂O₃ was heated from 500 °C to 700 °C, its surface area collapsed from 58 to 20 m²/g, whereas acetate-derived Y₂O₃ retained 55 m²/g at 700 °C, demonstrating superior thermal stability of the pore network at elevated processing temperatures [1].

Y₂O₃ catalyst support BET surface area mesoporosity powder synthesis

Thermal Decomposition Pathway: Clean Endothermic Acetate Decomposition vs. Exothermic Nitrate NOx Release

Thermogravimetric, differential thermal analysis, and evolved gas analysis of yttrium acetate tetrahydrate demonstrate that decomposition proceeds via an endothermic pathway between 350 and 900 °C, initiated by rupture of the Y–acetate bond (350–450 °C) with formation of amorphous Y(OH)₃ and Y₂(CO₃)₃ intermediates, ultimately yielding Y₂O₃ . Critically, the mass evolution profile is not affected by the presence or absence of oxygen in the atmosphere—decomposition is intrinsic and atmosphere-independent . The only gaseous by-products are H₂O, CO₂, and acetic acid. In contrast, yttrium nitrate decomposes exothermically at approximately 392 °C, releasing nitrogen oxides (NOₓ) that are respiratory irritants and oxidizing agents, with a complex multi-step condensation pathway producing intermediate oxynitrate phases (Y₄O₄(NO₃)₄) that persist over a 140–280 °C stability window [1][2].

thermal decomposition Y₂O₃ precursor pyrolysis process safety evolved gas analysis

Fluorine-Free YBCO Coated Conductor Processing: Acetate Reduces Pyrolysis Time by 4× vs. All-Trifluoroacetate Route

In the modified trifluoroacetate metal-organic deposition (TFA-MOD) method for YBa₂Cu₃O₇₋ₓ (YBCO) coated conductors, substituting yttrium trifluoroacetate and copper trifluoroacetate with yttrium acetate and copper acetate dissolved in propionic acid—while retaining only barium trifluoroacetate—reduced the total fluorine content to approximately 23% of the conventional all-TFA formulation [1]. This modification shortened the pyrolysis time by a factor of 4 relative to the standard all-TFA-MOD process, because the smaller quantity of evolved hydrofluoric acid eliminated the need for slow, diffusion-controlled HF removal [1]. The resulting YBCO films exhibited a superconducting critical temperature Tc(R=0) greater than 90 K and a self-field critical current density Jc exceeding 3 MA/cm² at 77 K—performance metrics fully competitive with the conventional all-TFA route while dramatically improving manufacturing throughput [1].

YBCO superconducting film TFA-MOD pyrolysis cycle time coated conductor manufacturing

Aqueous Solubility-Controlled Precipitation: Acetate (~100 g/L) Enables Controlled Hydrolysis vs. Deliquescent Chloride (~751 g/L)

The water solubility of yttrium acetate tetrahydrate is approximately 100 g/L at 20 °C (~10.14 g/100 mL at room temperature), placing it in a moderate solubility regime that is sufficient for solution-based processing yet low enough to permit controlled hydrolysis and precipitation when desired [1]. In contrast, yttrium chloride hexahydrate exhibits far higher solubility at 751 g/L (20 °C) and is strongly deliquescent, making precise stoichiometric control difficult in ambient atmospheres [2]. Yttrium nitrate is even more soluble at 1347–1490 g/L (20–25 °C) and is classified as an oxidizer [3]. The acetate's moderate solubility, combined with the absence of halide contamination and oxidizing hazard, makes it uniquely suited for co-precipitation syntheses of multi-cation oxides (e.g., YSZ, YAG) where homogeneous cation distribution must be achieved before precipitation is triggered thermally or by pH adjustment.

precursor solubility controlled precipitation solution processing hygroscopicity

Y₂O₃–MgO Nanocomposite Phase Homogeneity: Acetate–Nitrate Mixed Precursors Yield Finer Domains vs. Single-Salt Precursors

In a controlled four-precursor comparison for Y₂O₃–50 vol% MgO nanocomposite powder synthesis via combined sol–gel/thermal decomposition, precursor mixtures containing only acetates or only nitrates produced materials with coarse grains and inhomogeneously distributed phase domains [1]. However, precursor mixtures containing both an acetate and a nitrate (i.e., mixed-anion formulations) yielded nanocomposites with significantly finer and more homogeneous Y₂O₃ and MgO phase domains, as characterized by XRD, SEM, and TEM [1]. This synergistic effect is attributed to the differing thermal decomposition characteristics of acetate and nitrate anions, which stagger the oxide crystallization kinetics of the two metal species and suppress premature phase separation during calcination [1]. A subsequent study demonstrated that optimizing this mixed-precursor chemistry produced Y₂O₃–MgO coatings with Vickers hardness of 560 Hv, compared to only 110 Hv for coatings from conventional single-salt precursor solutions—a 5.1× improvement [2].

Y₂O₃–MgO nanocomposite phase domain homogeneity sol–gel thermal decomposition infrared transparent ceramic

Best Research and Industrial Application Scenarios for Yttrium Acetate Based on Quantified Differentiation Evidence


High-k Y₂O₃ Gate Insulator Fabrication for Flexible Thin-Film Transistors via Low-Temperature Sol–Gel Processing

Based on direct evidence that acetate-UV Y₂O₃ films achieve Jg = 10⁻⁸ A/cm² at 1 MV/cm with a stable dielectric constant of 12.28 across 20 Hz–100 kHz—while nitrate-derived films exhibit rough morphology and higher leakage—yttrium acetate is the recommended precursor when fabricating Y₂O₃ gate insulators for flexible electronics by low-temperature sol–gel routes [1]. The acetate anion delays gelation, enabling uniform film formation on temperature-sensitive polymer substrates, and the UV/ozone annealing process eliminates the need for high-temperature thermal annealing that would damage flexible substrates [1].

High-Throughput Manufacturing of YBCO Coated Conductors via Low-Fluorine TFA-MOD

Yttrium acetate, substituted for yttrium trifluoroacetate in modified TFA-MOD processing, reduces pyrolysis cycle time by a factor of 4 and cuts fluorine content by 77% while maintaining Jc > 3 MA/cm² at 77 K [2]. This scenario applies to industrial-scale coated conductor production where furnace throughput and HF emission abatement are primary cost drivers. The shorter cycle directly increases manufacturing capacity, and the reduced fluorine loading decreases corrosive gas handling infrastructure requirements [2].

High-Surface-Area Y₂O₃ Catalyst and Catalyst Support Synthesis Requiring Thermal Stability Above 500 °C

For catalytic applications demanding Y₂O₃ powders with BET surface area exceeding 50 m²/g, yttrium acetate calcined at 700 °C delivers 55 m²/g—4.6× higher than oxalate-derived Y₂O₃ at the same temperature (12 m²/g) and 2.75× higher than nitrate-derived Y₂O₃ at 700 °C (20 m²/g) [3]. This scenario is critical when the catalyst support must withstand elevated operating temperatures without sintering-induced surface area collapse, as the acetate-derived mesopore network demonstrates superior thermal stability [3].

Multi-Cation Oxide Co-Precipitation (YSZ, YAG, Doped Ceria) Requiring Anion Cleanliness and Stoichiometric Control

Yttrium acetate's moderate water solubility (~100 g/L at 20 °C), non-deliquescent behavior, and clean-burning acetate ligand make it the preferred yttrium source for co-precipitation syntheses of multi-cation oxides where halide contamination (from chloride) or oxidizing hazards (from nitrate) are unacceptable . The controlled solubility enables homogeneous mixing of all cation species in solution before a deliberate precipitation trigger (pH adjustment or temperature ramp), while the acetate decomposition leaves no refractory anion residues that would compromise ceramic phase purity [2].

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